3,6-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of carbazole, oxazolo, and pyridine moieties, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by the formation of the oxazolo-pyridine core. Key steps include:
Formation of Carbazole Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Construction of Oxazolo-Pyridine Core: This step often requires the use of cyclization agents and specific reaction conditions to ensure the correct formation of the heterocyclic structure.
Final Coupling: The final step involves coupling the carbazole derivative with the oxazolo-pyridine core, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the carbazole and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3,6-DIMETHYL-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- Naphthalene, 1,2,3,4-tetrahydro-2,6-dimethyl-
Uniqueness
Compared to similar compounds, 3,6-DIMETHYL-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of carbazole, oxazolo, and pyridine moieties
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-11-10-15(18-12(2)25-27-21(18)22-11)20(26)24-17-9-5-7-14-13-6-3-4-8-16(13)23-19(14)17/h3-4,6,8,10,17,23H,5,7,9H2,1-2H3,(H,24,26) |
InChI Key |
AVUSYPLPCPNBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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